4,7-Dichloro-1,10-phenanthroline
Overview
Description
4,7-Dichloro-1,10-phenanthroline is a heterocyclic organic compound with the molecular formula C12H6Cl2N2. It is a derivative of 1,10-phenanthroline, where chlorine atoms are substituted at the 4 and 7 positions. This compound is known for its chelating properties and is widely used in coordination chemistry, particularly in the formation of metal complexes.
Mechanism of Action
Target of Action
It is known that 1,10-phenanthroline, a similar compound, is an inhibitor of metallopeptidases . It targets mainly zinc metallopeptidases, with a much lower affinity for calcium .
Mode of Action
It is known that 1,10-phenanthroline inhibits metallopeptidases by removing and chelating the metal ion required for catalytic activity, leaving an inactive apoenzyme .
Biochemical Pathways
It is known that 1,10-phenanthroline, a similar compound, affects the activity of metallopeptidases, which play a role in various biochemical pathways .
Result of Action
It is known that 1,10-phenanthroline, a similar compound, inhibits the activity of metallopeptidases, which could potentially affect various cellular processes .
Action Environment
It is known that the activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
4,7-Dichloro-1,10-phenanthroline plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of its primary interactions is with metal ions, particularly iron and copper. The compound forms stable complexes with these metal ions, which can influence the activity of metalloenzymes. For example, this compound can inhibit the activity of metalloproteases by chelating the metal ion at the enzyme’s active site, thereby preventing substrate binding and catalysis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS). This oxidative stress can lead to changes in gene expression, particularly the upregulation of antioxidant defense genes. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to metal ions, forming stable complexes that can inhibit or activate enzymes. For instance, the compound can inhibit metalloproteases by chelating the metal ion at the enzyme’s active site. This inhibition prevents the enzyme from binding to its substrate and carrying out its catalytic function. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained oxidative stress and prolonged inhibition of metabolic enzymes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can have beneficial effects, such as enhancing antioxidant defenses and modulating enzyme activity. At high doses, it can be toxic, leading to adverse effects such as tissue damage, organ dysfunction, and even mortality. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for cellular metabolism. The compound can affect metabolic flux by inhibiting key enzymes in pathways such as glycolysis and the tricarboxylic acid (TCA) cycle. This inhibition can lead to changes in metabolite levels and overall metabolic balance within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in mitochondria can enhance its effects on cellular metabolism and oxidative stress .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in the nucleus can influence gene expression, while its localization in mitochondria can affect energy production and oxidative stress. Understanding the subcellular distribution of this compound is essential for elucidating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-1,10-phenanthroline typically involves a multi-step process. One common method includes the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid), orthoesters, and ortho-phenylenediamines. This reaction proceeds through a series of steps including cyclization and chlorination to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, particularly in the presence of metal ions.
Complexation: It forms stable complexes with transition metals, which are useful in catalysis and material science.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Redox Reactions: Metal salts like copper(II) chloride or iron(III) chloride in aqueous or organic solvents.
Complexation: Transition metal salts like copper(II) sulfate or nickel(II) chloride in aqueous or alcoholic solutions.
Major Products Formed
Substituted Phenanthrolines: Products where chlorine atoms are replaced by other functional groups.
Metal Complexes: Coordination compounds with metals like copper, nickel, or iron.
Scientific Research Applications
4,7-Dichloro-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that are studied for their catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to chelate metal ions.
Medicine: Explored for its role in the development of metal-based drugs and diagnostic agents.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound without chlorine substitutions.
4,7-Dimethoxy-1,10-phenanthroline: A derivative with methoxy groups instead of chlorine atoms.
5-Chloro-1,10-phenanthroline: A mono-chlorinated derivative.
Uniqueness
4,7-Dichloro-1,10-phenanthroline is unique due to the presence of two chlorine atoms, which enhance its electron-withdrawing properties and influence its reactivity and stability. This makes it particularly useful in forming stable metal complexes and in applications requiring strong chelating agents .
Properties
IUPAC Name |
4,7-dichloro-1,10-phenanthroline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2/c13-9-3-5-15-11-7(9)1-2-8-10(14)4-6-16-12(8)11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEQBYJCGYHHSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202229 | |
Record name | 1,10-Phenanthroline,4,7-dichloro | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5394-23-0 | |
Record name | 4,7-Dichloro-1,10-phenanthroline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5394-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,10-Phenanthroline,4,7-dichloro | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5394-23-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=626 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,10-Phenanthroline,4,7-dichloro | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-Dichloro-1,10-phenanthroline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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